[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate
Description
The compound [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a synthetic organic molecule characterized by two key structural motifs:
- Benzodioxol moiety: A bicyclic ether system (2H-1,3-benzodioxol) linked to a carbamoyl group, which is commonly associated with bioactive molecules due to its ability to modulate lipophilicity and metabolic stability .
- Dimethylbenzoate ester: A substituted benzoate ester with methyl groups at the 2- and 5-positions, which may influence steric hindrance and resistance to enzymatic hydrolysis.
This compound is structurally related to psychoactive substances and pharmaceutical intermediates, as evidenced by analogs such as 1-(2H-1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one (a substituted cathinone derivative) described in the literature . However, its specific pharmacological profile remains underexplored in the provided evidence.
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2,5-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11-3-4-12(2)14(7-11)18(21)22-9-17(20)19-13-5-6-15-16(8-13)24-10-23-15/h3-8H,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAZBRMDDGBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit anticancer activity against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the observed anticancer activity of similar compounds, it is plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that this compound may have similar effects.
Biological Activity
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,5-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Moiety : This is achieved through the cyclization reaction of catechol and formaldehyde under acidic conditions.
- Carbamoylation : The benzodioxole derivative is reacted with an isocyanate to introduce the carbamoyl group.
- Esterification : Finally, the carbamoyl intermediate undergoes esterification with 2,5-dimethylbenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : In a study involving neuroblastoma and glioblastoma cell lines, the compound showed lethal concentrations (LC50) significantly lower than existing chemotherapeutics. Specifically, it exhibited an LC50 of 18.9 nM in sensitive cell lines .
| Cell Line | LC50 (nM) | Comparison with Other Compounds |
|---|---|---|
| Neuroblastoma | 18.9 | >15 times lower than standard treatments |
| Glioblastoma | 200 ± 60 | More effective than compound currently in clinical trials |
The mechanism of action for this compound appears to involve:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Morphological Changes : Treated cells exhibit significant morphological alterations such as giant cells with multiple nuclei and disrupted nuclear envelopes .
Study on Anticancer Efficacy
In a comprehensive evaluation involving multiple cancer cell lines:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share functional or structural similarities with the target molecule:
Physicochemical and Functional Group Analysis
- Lipophilicity (logP): The benzodioxol group in the target compound increases lipophilicity compared to thiazole-based analogs, favoring membrane permeability .
- Hydrogen Bonding Capacity: The carbamoyl group (–NH–CO–O–) provides hydrogen bond donors/acceptors, similar to thiazolylmethyl carbamates. However, the absence of heteroatoms in the dimethylbenzoate moiety reduces polarity compared to thiazole derivatives .
Metabolic Stability :
Research Findings and Gaps
- Structural Validation : Tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular graphics) are critical for confirming the stereochemistry and conformation of such compounds .
- Activity Data: No direct pharmacological data for the target compound is provided in the evidence.
- Contradictions: While benzodioxol derivatives are often CNS-active, the esterification in the target compound may redirect bioavailability to peripheral tissues, contrasting with unmodified cathinone analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
